molecular formula C42H29N2OP B13772657 (9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide CAS No. 1296229-26-9

(9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide

Cat. No.: B13772657
CAS No.: 1296229-26-9
M. Wt: 608.7 g/mol
InChI Key: WCHVVGQFMSTMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, where carbazole derivatives are coupled with diphenylphosphine oxide under specific conditions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. The purification steps might include crystallization, chromatography, or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxide derivatives.

    Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

Biology

In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in studying cellular processes and imaging applications.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in targeting cancer cells.

Industry

In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties.

Mechanism of Action

The mechanism of action of (9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity and leading to various cellular effects. The compound’s phosphine oxide group can participate in redox reactions, influencing cellular redox states and signaling pathways.

Properties

CAS No.

1296229-26-9

Molecular Formula

C42H29N2OP

Molecular Weight

608.7 g/mol

IUPAC Name

9-(3-carbazol-9-ylphenyl)-3-diphenylphosphorylcarbazole

InChI

InChI=1S/C42H29N2OP/c45-46(32-16-3-1-4-17-32,33-18-5-2-6-19-33)34-26-27-42-38(29-34)37-22-9-12-25-41(37)44(42)31-15-13-14-30(28-31)43-39-23-10-7-20-35(39)36-21-8-11-24-40(36)43/h1-29H

InChI Key

WCHVVGQFMSTMGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.